molecular formula C10H6BrFO2S B11837804 Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate

Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B11837804
M. Wt: 289.12 g/mol
InChI Key: DNVXQMFBXUOGCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate typically involves the bromination and fluorination of benzo[b]thiophene derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the thiophene ring . The reaction conditions often involve the use of solvents like chlorobenzene and catalysts such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF) .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced synthesis techniques and equipment to maintain consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties.

Biological Activity

Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and related fields due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₈BrFNO₂S
  • Molecular Weight : Approximately 289.12 g/mol
  • Structural Features : The compound contains a benzo[b]thiophene core with bromine and fluorine substituents, which may enhance its biological activity through various mechanisms.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms (bromine and fluorine) can influence the compound's binding affinity and selectivity:

  • Halogen Bonding : Bromine can enhance hydrophobic interactions, while fluorine can improve metabolic stability and lipophilicity.
  • Hydrogen Bonding : The carboxylate group may participate in hydrogen bonding, stabilizing interactions with target proteins .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of thiophene have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth:

  • Cell Growth Inhibition : Compounds structurally related to this compound have demonstrated IC50 values in the nanomolar range against certain cancer cell lines .

Anti-inflammatory Effects

Thiophene derivatives have also been explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory markers
Enzyme InhibitionTargeting specific enzymes

Case Study: Anticancer Screening

A recent study screened several thiophene derivatives for their anticancer activity. This compound was included in this screening, showing significant inhibition against KARPAS422 cell growth with an IC50 value comparable to established anticancer agents .

Comparative Analysis

The compound's biological activity has been compared with other thiophene-based drugs. Notably, compounds with similar halogenation patterns tend to exhibit enhanced pharmacokinetic profiles, suggesting that this compound may possess superior bioavailability and efficacy compared to non-halogenated analogs .

Properties

IUPAC Name

methyl 4-bromo-6-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFO2S/c1-14-10(13)9-4-6-7(11)2-5(12)3-8(6)15-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVXQMFBXUOGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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